Cycloprop-1-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81788-95-6 |
|---|---|
Molecular Formula |
C3H4O |
Molecular Weight |
56.06 g/mol |
IUPAC Name |
cyclopropen-1-ol |
InChI |
InChI=1S/C3H4O/c4-3-1-2-3/h1,4H,2H2 |
InChI Key |
POIHZHZUTZWYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C1O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Cycloprop 1 En 1 Ol
Quantum Chemical Characterization of Cycloprop-1-en-1-ol
The transient and unstable nature of this compound in practical settings necessitates the use of theoretical methods to understand its intrinsic properties. archive.orgscribd.com Computational chemistry provides a powerful toolkit to predict its geometry, stability, and electronic characteristics with a high degree of accuracy.
Ab initio molecular orbital theory, which is based on first principles without empirical parameters, offers a fundamental approach to studying molecules like this compound. These calculations can provide valuable insights into the molecule's wave function, from which various properties can be derived. For the broader cyclopropene (B1174273) system, Hückel molecular orbital theory has been extensively used to analyze the delocalization of π electrons and the resulting electron density. ajrconline.org This method, while simplified, lays the groundwork for understanding the electronic framework of related molecules. More sophisticated ab initio methods would be required to obtain precise quantitative data for this compound, such as its optimized geometry, vibrational frequencies, and relative energy compared to its keto tautomer, cyclopropanone (B1606653).
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the electronic structure of organic molecules. For cyclopropane (B1198618) rings with π-acceptor substituents, DFT calculations have shown excellent agreement with experimental data regarding conformational preferences and geometric parameters. nih.gov These studies reveal that conjugative interactions between the cyclopropane orbitals and the substituent's π system lead to noticeable changes in the ring's bond lengths. nih.gov In the case of this compound, the hydroxyl group can act as a π-donor, and DFT would be instrumental in elucidating the electronic interplay between the OH group and the double bond within the strained ring.
Density Functional Theory (DFT) Studies on this compound Electronic Structure
Electronic Structure and Bonding Analysis in this compound
The bonding in this compound is a complex interplay of strain, hybridization, and electronic delocalization. Understanding these factors is key to comprehending its reactivity and potential for existence.
The carbon atoms in a cyclopropane ring exhibit a unique hybridization state that deviates from the standard sp³, sp², or sp designations. Due to the severe angle strain, the C-C bonds are often described as "bent" or "banana" bonds, with increased p-character. wiley.comlibretexts.org Some computational studies have even suggested an sp⁵ hybridization for the C-C bonds in the cyclopropyl (B3062369) group, indicating a higher p-character. quora.com This increased p-character in the endocyclic bonds leads to a corresponding increase in the s-character of the exocyclic C-H bonds. wiley.com
In the cyclopropene ring of this compound, the two olefinic carbons are sp² hybridized, forming a π bond. ajrconline.org The third carbon atom, bonded to the hydroxyl group, would also be sp² hybridized. The Walsh model for cyclopropane suggests that the carbon sp² orbitals directed towards the center of the ring form a bonding and two antibonding molecular orbitals. wiley.com The p-orbitals in the plane of the ring then overlap to form the C-C bonds. wiley.com The 3e' orbitals of cyclopropane have the appropriate symmetry to interact with the orbitals of substituents, and this interaction is maximized when the substituent's π-system is parallel to the ring. nih.gov
| Feature | Description |
| Ring Strain | Significant angle strain due to the 60° internal angles, leading to bent C-C bonds. libretexts.org |
| Hybridization | The double-bonded carbons are sp² hybridized. The carbon bearing the hydroxyl group is also sp² hybridized. The C-C single bonds have increased p-character, sometimes described as sp⁵. ajrconline.orgquora.com |
| Orbital Overlap | The Walsh model describes the formation of molecular orbitals from the interaction of sp² and p orbitals of the carbon atoms. wiley.com |
| Substituent Effects | The hydroxyl group can engage in conjugative interactions with the cyclopropene ring, influencing its electronic structure and geometry. nih.gov |
The concept of aromaticity is typically associated with cyclic, planar, and fully conjugated systems that follow Hückel's rule (4n+2 π electrons). The cyclopropenyl cation, with 2 π electrons (n=0), is the smallest aromatic system. ajrconline.org Conversely, systems with 4n π electrons are considered antiaromatic and are generally unstable. ajrconline.org The cyclopropenyl anion, with 4 π electrons, is antiaromatic. ajrconline.org
This compound itself is not an aromatic or antiaromatic compound in the traditional sense as it is not fully conjugated across the entire ring. However, the presence of the double bond and the potential for the oxygen lone pairs to participate in conjugation raises interesting questions. Theoretical studies on related cyclopropene systems provide a framework for these considerations. The Hückel molecular orbital theory is a powerful tool for analyzing the electronic structure and stability of such conjugated cyclic compounds, offering insights into orbital interactions and electron delocalization. ajrconline.org
| System | π Electrons | Aromaticity | Stability |
| Cyclopropenyl Cation | 2 | Aromatic | Relatively stable ajrconline.org |
| Cyclopropenyl Radical | 3 | Non-aromatic | Highly reactive ajrconline.org |
| Cyclopropenyl Anion | 4 | Antiaromatic | Unstable ajrconline.org |
| This compound | 2 (from C=C) + lone pairs | Not directly applicable | Unstable enol archive.orgscribd.com |
Delocalization and Conjugation Effects within this compound
The electronic structure of this compound is dictated by a unique combination of electronic effects. The presence of a carbon-carbon double bond introduces a π-system within the highly strained three-membered ring. This π-system can interact with the p-type lone pair orbitals on the adjacent oxygen atom of the hydroxyl group. This interaction leads to a degree of π-conjugation, where electron density from the oxygen is delocalized into the double bond, a phenomenon common in enol and enolate systems.
Thermochemical and Kinetic Stability Analyses of this compound
The stability of this compound is a central question addressed by computational studies. Its existence is a delicate balance between stabilizing conjugation effects and the significant destabilization from ring strain.
Cyclopropane derivatives are characterized by substantial ring strain, which arises from the deviation of their bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries, as well as from torsional strain due to eclipsed hydrogen atoms. wikipedia.org The parent cyclopropane molecule possesses a ring strain of approximately 28 kcal/mol. rsc.org
In this compound, the presence of two sp2-hybridized carbons in the double bond introduces even greater angle strain, as the internal C-C=C bond angle is forced to be 60° instead of the ideal 120°. This is partially offset by the removal of some eclipsing interactions. Computational methods, particularly ab initio and Density Functional Theory (DFT), are used to calculate the total strain energy. This is typically done by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue using isodesmic or homodesmotic reactions. researchgate.net These calculations quantify the energetic penalty associated with confining the enol functionality within the three-membered ring.
| Atoms | Hybridization | Ideal Bond Angle | Approx. Actual Angle in Ring | Source of Strain |
|---|---|---|---|---|
| C=C-C | sp2 | 120° | 60° | Angle Strain |
| C-C-C (saturated carbon) | sp3 | 109.5° | 60° | Angle Strain |
Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. wikipedia.org This conservation allows for a high degree of error cancellation in quantum mechanical energy calculations, making them a reliable tool for assessing the stability of specific molecules, particularly those with unusual structural features like ring strain. umsl.eduuni-rostock.de
To assess the stability of this compound, a suitable isodesmic reaction would involve transferring its functional groups to simple, strain-free acyclic molecules. The calculated enthalpy of reaction (ΔH_rxn) for this hypothetical transformation directly corresponds to the strain energy of the target molecule relative to its unstrained counterparts. A highly positive ΔH_rxn indicates significant destabilization due to strain.
| Reaction | ||
|---|---|---|
|
| → |
|
| In this reaction, the bonds within this compound are broken and reformed into unstrained molecules. The number of C=C, C-C, C-O, O-H, and C-H bonds is identical on both sides of the equation. The calculated reaction energy reveals the inherent strain of the cyclopropenol ring system. wikipedia.orguni-rostock.de |
Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound. acs.org By mapping the potential energy surface, a reaction coordinate can be defined for transformations such as ring-opening, isomerization, or tautomerization. This coordinate represents the lowest energy path from reactants to products. mit.edu
The highest point along this path is the transition state, a first-order saddle point on the potential energy surface. mit.edu Computational methods are employed to locate the precise geometry and energy of the transition state. Characterization involves frequency calculations, where a stable molecule (reactant or product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency. This imaginary frequency corresponds to the molecular motion along the reaction coordinate, leading from reactants to products. acs.orgacs.org The energy difference between the reactant and the transition state defines the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is a critical parameter for determining the kinetic feasibility of the transformation. acs.org
Isodesmic Reaction Analysis for Stability Assessment
Tautomeric Equilibrium and Interconversion Studies of this compound
The relationship between this compound and its keto form, cyclopropanone, is a classic example of keto-enol tautomerism, heavily influenced by the ring's strain.
The tautomeric equilibrium between cyclopropanone (keto) and this compound (enol) has been a subject of computational investigation. wikipedia.org For most simple aldehydes and ketones, the keto form is significantly more stable than the enol form. researchgate.net However, the stability of cyclopropanone is compromised by significant ring strain and the electronic nature of the carbonyl group within a three-membered ring. quora.com
Computational modeling, using methods like DFT, is used to calculate the relative thermodynamic stabilities (ΔE or ΔG) of the two tautomers. These calculations typically show that while cyclopropanone is the more stable tautomer, the energy difference is smaller than in many acyclic systems due to the strain factors. Furthermore, these models can map the reaction pathway for the interconversion, identifying the transition state for the proton transfer. This allows for the calculation of the activation energy barrier for both the forward (enol to keto) and reverse (keto to enol) reactions, providing insight into the kinetics of the tautomerization process. researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Cyclopropanone | Keto Tautomer | 0.0 (Reference) |
| This compound | Enol Tautomer | ~ +8 to +12 |
| Transition State | Proton Transfer | ~ +40 to +50 |
Note: Values are illustrative, based on general principles of keto-enol tautomerism and ring strain, and actual calculated values may vary depending on the level of theory and computational method used. researchgate.netquora.com
Energy Barriers and Mechanistic Pathways for Tautomeric Rearrangements
The tautomerism between cyclopropanone and its enol form, this compound, is a subject of significant theoretical interest. Computational studies, such as those using the MINDO-Forces method, have been employed to understand the energetics and mechanisms of this transformation.
Calculations indicate that cyclopropanone is considerably more stable than its enol tautomer, this compound. The heat of formation for cyclopropanone has been calculated to be -19.432 kcal/mol, while that of cyclopropenol is -1.748 kcal/mol, making the keto form more stable by 17.684 kcal/mol. znaturforsch.com This stability is further supported by Gibbs free energy calculations, which show a difference of 17.509 kcal/mol, indicating that the tautomerization from the keto to the enol form is not a spontaneous process. znaturforsch.com
The interconversion between tautomers can be influenced by several factors, including solvent effects and temperature. numberanalytics.comacs.org While the keto form is generally more stable, the enol form can be more reactive in certain chemical reactions. numberanalytics.com The energy barrier for keto-enol tautomerization can be substantial. For instance, in the case of cyclopentanone, the tautomerization to 1-cyclopenten-1-ol has a rate-limiting barrier of 303.8 kJ/mol. d-nb.info In some systems, this barrier can be significantly lowered by catalysts. For example, carboxylic acids have been observed to decrease the Gibbs free energy barrier for keto-enol interconversion by as much as 45 kcal/mol. acs.org
The mechanism of tautomerization often involves the movement of a proton and a shift in the position of a double bond. numberanalytics.com This process can be influenced by the presence of other molecules, such as water, which can facilitate the proton transfer and reduce the energy barrier. researchgate.net
Influence of Substituents on Tautomeric Preferences
The presence of substituents on the cyclopropane ring can significantly alter the equilibrium between the keto and enol tautomers. numberanalytics.com The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in determining the relative stability of the tautomers. numberanalytics.com
A theoretical study on stepwise fluorinated cyclopropanones and their corresponding enols provides a clear example of this influence. znaturforsch.comresearchgate.net The introduction of fluorine atoms, which are strongly electron-withdrawing, has a destabilizing effect on the cyclopropanone (keto) form. researchgate.net As the number of fluorine substituents increases, the stability of the enol form, this compound, increases relative to the keto form. researchgate.net In the case of perfluorinated cyclopropanone, the enol form is predicted to be present in substantial concentrations. znaturforsch.comresearchgate.net This shift in equilibrium is supported by calculations of Gibbs free energies. znaturforsch.comresearchgate.net
The effect of substituents on tautomeric equilibria is a general phenomenon observed in various systems. acs.orgirb.hr Electron-donating groups tend to stabilize the enol form, while electron-withdrawing groups can have a destabilizing effect on the enol, though in the specific case of fluorinated cyclopropanones, the destabilization of the ketone is the dominant factor. numberanalytics.comresearchgate.net The solvent environment also plays a critical role, as polar solvents can influence the tautomeric preference by interacting differently with the keto and enol forms. irb.hrnih.govmdpi.com
Table 1: Calculated Heats of Formation and Gibbs Free Energy for Cyclopropanone and this compound
| Compound | Heat of Formation (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) |
|---|---|---|
| Cyclopropanone | -19.432 | 17.509 |
| This compound | -1.748 |
Stereoelectronic Effects and Conformational Analysis in this compound Derivatives
The unique three-membered ring of this compound gives rise to distinct stereoelectronic effects that dictate the conformation and reactivity of its derivatives. These effects include cyclopropyl conjugation, hyperconjugation, and anomeric effects, all influenced by the inherent strain of the cyclopropane ring.
The cyclopropane ring, despite being composed of sigma bonds, exhibits properties characteristic of a pi system. This "pi-character" allows for conjugation with adjacent unsaturated systems, a phenomenon known as cyclopropyl conjugation. In this compound systems, the cyclopropyl group can interact with the double bond and the oxygen atom, influencing the electronic structure and stability of the molecule.
Theoretical studies on related systems, such as the hydrolysis of difluorocyclopropenes, highlight the importance of the cyclopropenyl cation intermediate. researchgate.net The formation of this cation is facilitated by the electronic effects of substituents, which can stabilize the positive charge through resonance. researchgate.net This stabilization is a manifestation of the electronic interactions within the strained ring system.
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial orientation, despite the steric hindrance. While traditionally discussed in the context of six-membered rings, analogous stereoelectronic effects are observed in other ring systems, including this compound derivatives.
In these derivatives, the interaction between the lone pair electrons of the hydroxyl oxygen and the antibonding orbital (σ*) of an adjacent C-C or C-substituent bond can lead to specific conformational preferences. These interactions are a type of hyperconjugation that can stabilize certain conformers over others. The geometry of the cyclopropane ring, with its unique bond angles and strain, modulates these stereoelectronic interactions in a way that is distinct from larger, more flexible ring systems. Research on the hydrolysis of difluorocyclopropenes suggests that the electronic nature of substituents significantly impacts reactivity, which is a reflection of these underlying stereoelectronic effects. researchgate.net
The high degree of ring strain in cyclopropane derivatives has a profound impact on their conformational preferences. The rigid, planar structure of the three-membered ring limits the possible conformations that the molecule can adopt. This rigidity, in turn, influences the orientation of substituents and their interactions with the ring.
The strain energy of the cyclopropane ring affects bond lengths and angles, which in turn alters the orbital overlap and the magnitude of stereoelectronic interactions. For instance, the Walsh orbitals of the cyclopropane ring, which describe its unique bonding, are key to understanding its electronic properties and how it interacts with substituents. The conformational analysis of this compound derivatives must, therefore, take into account the interplay between the inherent ring strain and the electronic and steric effects of the substituents. The study of difluorocyclopropene hydrolysis demonstrates that the strained ring's reactivity is highly dependent on substituent effects, which directly relates to conformational and electronic factors. researchgate.net
Synthetic Methodologies for the Generation and Elucidation of Cycloprop 1 En 1 Ol and Its Analogs
Strategies for the in situ Generation of Cycloprop-1-en-1-ol
The direct synthesis and isolation of this compound are hampered by its rapid tautomerization to the more stable cyclopropanone (B1606653) or decomposition through ring-opening pathways. wikipedia.org Therefore, strategies for its study rely on generating it as a transient intermediate that can be trapped or characterized under specific conditions.
High-temperature pyrolysis of suitable precursors provides a direct, albeit harsh, method for generating highly reactive species in the gas phase, which can then be isolated by matrix-isolation techniques for spectroscopic study. Flash vacuum pyrolysis (FVP) is a key technique in this area.
One relevant approach involves the FVP of cyclopropylglyoxylic acid at approximately 960 °C. This process generates cyclopropylhydroxycarbene, which can be trapped in a solid argon matrix at 11 K. acs.org While not directly forming this compound, this demonstrates that highly strained, hydroxylated three-membered ring intermediates can be produced under pyrolytic conditions. Upon photolysis, this carbene undergoes ring expansion to cyclobut-1-en-1-ol. acs.org
Pyrolysis of cyclopropanone derivatives, such as its hemiacetals or other protected forms, is another plausible route. ethernet.edu.et The pyrolysis of larger cyclic ketones, like cyclobutanone, is known to produce cyclopropane (B1198618) among other products, indicating that ring systems can be rearranged and fragmented under thermal stress. researchgate.net The thermal decomposition of spiro dioxolanones, which are precursors to cyclopropanes, has been shown to yield various products depending on the substitution pattern, highlighting the complexity of high-temperature reactions involving strained rings. mdpi.com
Table 1: Examples of Pyrolysis for Generating Strained Ring Systems
This table summarizes pyrolytic methods used to generate reactive intermediates related to cyclopropanes.
| Precursor | Pyrolysis Conditions | Key Intermediate/Product | Research Focus |
| Cyclopropylglyoxylic acid | 960 °C, FVP | Cyclopropylhydroxycarbene | Generation and characterization of a hydroxycarbene. acs.org |
| Vinylcyclopropane (B126155) | 510 °C, FVP | Cyclopentene | Study of vinylcyclopropane-cyclopentene rearrangement. pitt.edu |
| (2S)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,1′-2′,2′-diphenylcyclopropane] | 500 °C, FVP | Pivalaldehyde, 4,4-diphenylbutenolide | Pyrolytic decomposition of spiro cyclopropane adducts. mdpi.com |
Base-promoted elimination reactions, particularly dehydrohalogenation, are a cornerstone of alkene synthesis and have been adapted for the formation of the highly strained double bond in cyclopropenes. wikipedia.org This strategy involves the removal of a hydrogen atom and a halogen from adjacent carbons on a cyclopropane ring.
The generation of a cyclopropene (B1174273) intermediate via base-assisted 1,2-dehydrohalogenation of a corresponding bromocyclopropane (B120050) is a common method. researchgate.netresearchgate.net This reaction is typically performed using a strong base, and the choice of solvent and the potential addition of a crown ether can significantly improve yields, especially for hydrophilic cyclopropenes. researchgate.net To generate this compound, this reaction would need to be applied to a 1-halo-1-hydroxycyclopropane precursor. The resulting cyclopropenol is highly reactive and can be trapped in situ by nucleophiles. This formal SN2' substitution proceeds via the cyclopropene intermediate, which is attacked by the nucleophile to afford a substituted cyclopropane product. researchgate.net
The general pathway is illustrated by the reaction of bromocyclopropanes with nucleophiles in the presence of a base, which proceeds through a non-isolable cyclopropene intermediate. researchgate.netresearchgate.net
Photochemical methods offer mild conditions for generating reactive intermediates. The photolysis of cyclopropanone and its derivatives is a key route to the corresponding oxyallyl cation, a valence tautomer that exists in equilibrium with the cyclopropanone. wikipedia.orgchemeurope.com This oxyallyl intermediate is implicated in the cycloaddition reactions of cyclopropanones with dienes like furan (B31954). chemeurope.com The formation of this intermediate provides a potential pathway to the enol form, this compound.
Furthermore, photochemical reactions can be used to generate precursors for cyclopropenes. For instance, visible-light-mediated strategies using N-tosylhydrazones as carbene precursors can be used to synthesize cyclopropanes. rsc.org The photochemical decomposition of diazo compounds remains a widely used method for generating carbenes, which can then undergo cycloaddition with alkynes to form cyclopropenes. rsc.orgresearchgate.net While many of these methods focus on substituted derivatives, they establish a fundamental principle that could be adapted for the generation of the parent cyclopropenol. The photolysis of cyclopropanated aromatic systems has also been explored as a non-traditional source for generating carbenes. acs.org
Transition metal catalysis provides powerful and selective methods for constructing complex molecular architectures from simple precursors. Ruthenium catalysts, in particular, have been shown to be effective in the cycloisomerization of various unsaturated alcohols.
Ruthenium(II) complexes, such as [CpRu(CH₃CN)₃]PF₆, catalyze the cycloisomerization of diynols (compounds containing two alkyne moieties and an alcohol) to form α,β,γ,δ-unsaturated aldehydes and ketones. researchgate.netorganic-chemistry.org This demonstrates the ability of ruthenium to mediate complex rearrangements of propargyl alcohols. Theoretical studies on the Ru(II)-catalyzed reactions of propargyl alcohol derivatives show that product selectivity (e.g., cyclopropanation vs. cyclopentenylation) is highly dependent on the nature of the catalyst. acs.org An electron-abundant neutral catalyst like [Cp*RuCl] favors the formation of cyclopropane products, whereas an electron-deficient cationic catalyst such as [CpRu(MeCN)]⁺ tends to promote cyclopentenylation. acs.org This selectivity is attributed to the catalyst's influence on key steps like agostic interactions and 1,2-hydride shifts. acs.org These findings suggest that careful selection of the ruthenium catalyst and substrate could direct the reaction of a suitable enyne or diynol precursor toward the formation of a cyclopropenol.
Table 2: Ruthenium-Catalyzed Reactions of Propargyl Alcohols and Related Substrates
This table highlights various Ru-catalyzed transformations and the resulting products, demonstrating the versatility of this approach.
| Substrate Type | Ruthenium Catalyst | Product(s) | Key Finding |
| Propargyl diynols | [CpRu(CH₃CN)₃]PF₆ | α,β,γ,δ-Unsaturated ketones/aldehydes | Efficient cycloisomerization to form five- and six-membered rings. organic-chemistry.org |
| Propargyl alcohols | [CpRuCl(diene)] | α,β-Unsaturated ketones/aldehydes | Isomerization of propargyl alcohols to enones. ernster.com |
| Enyne with propargyl alcohol | [CpRuCl] (neutral) | Cyclopropane product | Electron-abundant neutral catalyst favors cyclopropanation. acs.org |
| Enyne with propargyl alcohol | [CpRu(MeCN)]⁺ (cationic) | Cyclopentenylation product | Electron-deficient cationic catalyst favors C-C bond formation and rearrangement. acs.org |
Photochemical Routes to this compound Precursors
Indirect Synthetic Approaches via Stable this compound Precursors
Given the instability of the parent this compound, a significant amount of research has been directed toward the synthesis of substituted derivatives. These stable analogs serve as valuable models for understanding the properties and reactivity of the underlying cyclopropenol core.
A variety of synthetic strategies have been developed to access substituted cyclopropenols and their protected forms. These methods often provide excellent control over stereochemistry and allow for the introduction of a wide range of functional groups.
One powerful method is the diastereoselective carbocupration of alkoxy-functionalized cyclopropene derivatives. In this approach, an organocuprate reagent adds across the double bond of a cyclopropene bearing a methoxy (B1213986) group. The resulting cyclopropylmetal intermediate is then trapped with an electrophilic oxygen source to yield highly substituted cyclopropanol (B106826) derivatives with excellent diastereoselectivity. d-nb.info A similar strategy involves the copper-catalyzed carbomagnesiation of nonfunctionalized cyclopropenes, followed by oxidation, to produce polysubstituted cyclopropanols as single diastereomers with high enantiomeric ratios. beilstein-journals.org
Visible-light-induced organocatalysis has emerged as a mild and efficient method for synthesizing α-trifluoromethylated cyclopropenols. This reaction involves a [2+1] cycloaddition between alkynes and trifluoroacylsilanes, which act as precursors for novel ambiphilic donor-acceptor carbenes. The method is notable for its broad substrate scope and good functional group tolerance. researchgate.net
The synthesis of stable cyclopropene derivatives, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones from acetylene (B1199291) and ethyl diazoacetate, provides another indirect route. nih.govacs.org These compounds, while unusually stable for cyclopropenes, are reactive dienophiles and serve as precursors for more complex structures. nih.govacs.org
Table 3: Selected Synthetic Methods for Substituted Cyclopropenol Derivatives
This table summarizes modern synthetic routes to various stable cyclopropenol analogs, highlighting the diversity of achievable structures.
| Method | Precursors | Product Type | Key Features |
| Diastereoselective Carbocupration/Oxidation | Methoxy-substituted cyclopropenes, Organocuprates | Tetrasubstituted cyclopropanols | High diastereoselectivity; syn-orientation of key substituents. d-nb.info |
| Enantioselective Carbomagnesiation/Oxidation | Nonfunctionalized cyclopropenes, Grignard reagents | Polysubstituted cyclopropanols | Catalytic, enantioselective; high enantiomeric ratios. beilstein-journals.org |
| Visible-Light-Induced [2+1] Cycloaddition | Alkynes, Trifluoroacylsilanes | α-Trifluoromethylated cyclopropenols | Organocatalyzed; mild conditions; broad substrate scope. researchgate.net |
| Rhodium-Catalyzed Carbene Transfer | Acetylene, Ethyl diazoacetate | 3-(Cycloprop-2-en-1-oyl)oxazolidinones | Forms stable, storable cyclopropene derivatives. nih.govacs.org |
Utilization of Cyclopropanone Derivatives for this compound Elucidation
The elucidation of the transient nature of this compound is often achieved through the chemistry of its ketone tautomer, cyclopropanone, and its derivatives. thieme-connect.de Cyclopropanones are themselves highly reactive and prone to ring-opening or polymerization. thieme-connect.de Therefore, more stable precursors or "cyclopropanone equivalents" are frequently employed in synthetic strategies. thieme-connect.comresearchgate.net
One common approach involves the use of cyclopropanone hemiacetals or acetals, which can be prepared and handled more easily than the parent ketone. thieme-connect.deorgsyn.org For instance, cyclopropanone ethyl hemiacetal can be synthesized from ethyl 3-chloropropanoate. orgsyn.org These acetals can then serve as precursors that, under specific reaction conditions, generate the transient cyclopropanone, which is in equilibrium with this compound.
Another strategy involves the generation of cyclopropanones from the photodecarbonylation of cyclobutane-1,2-diones. thieme-connect.de For example, the irradiation of benzocyclobutenedione in an argon matrix at extremely low temperatures leads to the formation of benzocyclopropenone, a derivative of cyclopropenone. thieme-connect.de
Furthermore, 1-sulfonylcyclopropanols have been reported as stable and effective equivalents of cyclopropanone derivatives. researchgate.net These compounds can be synthesized enantioselectively and provide a pathway to enantioenriched cyclopropanone derivatives, which are valuable intermediates in asymmetric synthesis. researchgate.net The controlled generation of cyclopropanones from these stable precursors allows for the study of their subsequent reactions, which provides indirect evidence for the fleeting existence of this compound.
Methodologies for Trapping and Derivatization of Transient this compound
Due to its high reactivity, direct observation of this compound is challenging. Therefore, its existence and reactivity are often inferred through trapping experiments where the transient species is intercepted by various reagents to form more stable adducts. researchgate.net
The transient cyclopropyl (B3062369) gold(I) carbene-like intermediates, which can be considered as analogs of this compound, can be trapped intermolecularly by alkenes. acs.org This reaction leads to the stereoselective formation of cyclopropane adducts. acs.org Gold-catalyzed cycloisomerizations of 1,n-enynes are proposed to proceed through such electrophilic cyclopropyl gold(I) carbene-like species. acs.org These intermediates can react with various nucleophiles, including alkenes, at either the cyclopropane or the carbene carbon. acs.org
In some cases, the initially formed cyclopropyl gold(I) carbene can rearrange to a different carbene intermediate before being trapped by an alkene. acs.org The interception of these transient species with unsaturated substrates like alkenes provides a powerful tool to not only confirm their formation but also to synthesize complex polycyclic structures.
The high reactivity of this compound and its tautomer, cyclopropanone, makes them susceptible to trapping by solvent molecules, especially nucleophilic solvents. The ring strain and the electrophilic nature of the carbonyl carbon in cyclopropanone facilitate ring-opening reactions. researchgate.net
For example, in the presence of methanol, 1-ethoxycyclopropanol (B182435) can be converted to 1-methoxycyclopropanol over time, demonstrating the dynamic nature of these systems and the potential for solvent interaction. orgsyn.org The reaction of cyclopropanone ethyl hemiacetal with various nucleophiles, including amines and Grignard reagents, to yield 1-substituted cyclopropanols further illustrates the susceptibility of the cyclopropane ring to nucleophilic attack, a process that can be facilitated by the solvent. orgsyn.org These solvent-trapping mechanisms, while sometimes leading to undesired side products, provide valuable insights into the reactivity and fleeting existence of this compound.
Interception with Alkenes and other Unsaturated Substrates
Enantioselective Synthesis of Cyclopropanol Intermediates and their Relevance to this compound
The synthesis of enantioenriched cyclopropanols is of significant interest as these compounds are versatile intermediates in asymmetric synthesis. rsc.orgbeilstein-journals.org While not directly synthesizing this compound, these methods provide access to chiral cyclopropane scaffolds that are structurally related and can be precursors to derivatives of this compound.
A variety of strategies have been developed for the asymmetric synthesis of cyclopropanes. researchgate.net One of the most prominent methods is the Simmons-Smith reaction, which involves the cyclopropanation of alkenes using a carbenoid reagent. rsc.orgwiley-vch.de The use of chiral auxiliaries or catalysts can induce enantioselectivity in this reaction. researchgate.netmarquette.edu For instance, the cyclopropanation of allylic alcohols can be directed by the hydroxyl group, leading to high diastereoselectivity. wiley-vch.de The use of chiral ligands, such as those derived from tartaric acid, in conjunction with the zinc carbenoid allows for excellent enantiocontrol. wiley-vch.demarquette.edu
Other asymmetric cyclopropanation methods include:
Catalytic cyclopropanation with diazo compounds: Transition metal catalysts, particularly those based on rhodium and copper, can catalyze the reaction of diazo compounds with alkenes to form cyclopropanes. nih.govrsc.orgrsc.org The use of chiral ligands on the metal center is crucial for achieving high enantioselectivity. researchgate.netorganic-chemistry.org
Michael-initiated ring-closure (MIRC): This domino reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular ring closure to form the cyclopropane ring. rsc.org
Radical cyclopropanation: Cobalt-based metalloradical catalysis has been shown to be effective for the asymmetric cyclopropanation of alkenes with in situ-generated diazo compounds. nih.gov
These strategies provide access to a wide range of enantioenriched cyclopropanes, which can be further functionalized.
The direct catalytic asymmetric synthesis of enantioenriched cyclopropanols is a highly desirable transformation. rsc.org Several methods have been developed to achieve this goal.
One successful approach involves the catalytic asymmetric carbometalation of cyclopropenes followed by oxidation. beilstein-journals.orgd-nb.info For example, a copper-catalyzed enantioselective carbomagnesiation of achiral cyclopropenes, followed by trapping the resulting cyclopropylmetal species with an oxygen source, affords polysubstituted cyclopropanols with high diastereo- and enantioselectivity. beilstein-journals.orgd-nb.info
Another strategy is the kinetic resolution of racemic cyclopropanols. rsc.org This involves the use of a chiral catalyst to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer enriched.
Furthermore, photoredox and nickel dual catalysis has been employed for the asymmetric β-arylation of cyclopropanols, providing access to enantioenriched β-aryl ketones. rsc.org While this is a functionalization of a pre-existing cyclopropanol, it demonstrates the utility of catalytic asymmetric methods in manipulating chiral cyclopropane structures.
The development of these catalytic asymmetric methods is crucial for expanding the synthetic utility of chiral cyclopropanols and, by extension, for the potential generation and study of chiral derivatives related to this compound.
Table of Chemical Compounds
| Compound Name |
| This compound |
| Cyclopropanone |
| Ethyl 3-chloropropanoate |
| Benzocyclobutenedione |
| Benzocyclopropenone |
| 1-Sulfonylcyclopropanol |
| 1-Ethoxycyclopropanol |
| 1-Methoxycyclopropanol |
| β-Aryl ketone |
Interactive Data Table: Asymmetric Cyclopropanation Methods
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Simmons-Smith Reaction | Chiral dioxaborolane ligand / Zn(CH₂I)₂ | Allylic alcohol | Cyclopropylmethanol | Up to 98% ee marquette.edu |
| Catalytic Cyclopropanation | Chiral Rhodium Complex | β,γ-Unsaturated ketoester & Sulfoxonium ylide | 1,2,3-Trisubstituted cyclopropane | Up to 99% ee, >20:1 dr organic-chemistry.org |
| Radical Cyclopropanation | Co(II)-based metalloradical catalyst | Alkene & α-Heteroaryldiazomethane | Chiral heteroaryl cyclopropane | High ee and dr nih.gov |
| Carbometalation/Oxidation | Copper catalyst / Grignard reagent / Oxidant | Achiral cyclopropene | Polysubstituted cyclopropanol | Excellent ee and dr d-nb.info |
| Photoredox/Nickel Dual Catalysis | Photocatalyst / Nickel catalyst / Chiral ligand | Cyclopropanol & Aryl bromide | β-Aryl ketone | Up to 90% ee rsc.org |
Kinetic Resolution Approaches for Cyclopropanol Stereoisomers
The preparation of enantiomerically pure cyclopropanols is of significant interest due to their utility as versatile three-carbon synthons in organic synthesis. Given that racemic cyclopropanols can be readily accessed through various synthetic routes, kinetic resolution has emerged as a compelling and practical strategy for the separation of their stereoisomers. rsc.org This approach relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the formation of an enantioenriched product and the recovery of the unreacted, also enantioenriched, starting material. Both enzymatic and non-enzymatic methods have been successfully developed for this purpose.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and widely used technique for producing optically active compounds, prized for its high enantioselectivity under mild reaction conditions. researchgate.net Lipases, in particular, have proven to be highly effective biocatalysts for the resolution of cyclopropanol derivatives. researchgate.netscite.ai
Pioneering work in this area demonstrated the efficacy of Candida antarctica lipase (B570770) B (CAL-B) in the kinetic resolution of cyclopropyl acetate (B1210297) esters via enantioselective hydrolysis. rsc.org This methodology has been extended to a variety of substituted cyclopropanol analogs. A notable application is the resolution of racemic secondary alcohols bearing a dihalocyclopropyl moiety. In these resolutions, CAL-B catalyzes the enantioselective acylation of the alcohol, typically using an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of a highly enantioenriched ester from the unreacted, and equally enantioenriched, alcohol. For instance, the resolution of halogenated cyclopropyl ethanol (B145695) derivatives has been achieved with exceptional selectivity, reflected by high enantiomeric ratio (E) values. researchgate.net
Table 1: Lipase-Catalyzed Kinetic Resolution of Halogenated Cyclopropanol Derivatives
| Substrate | Enzyme | Reaction Type | Result | Enantiomeric Ratio (E) |
|---|---|---|---|---|
| (±)-1-(2',2'-dichloro-3',3'-dimethylcyclopropyl) ethanol | Candida antarctica lipase B (CAL-B) | Acylation | Yields (1S,1'S)-alcohol and (1R,1'R)-butanoate | ~1000 researchgate.net |
| (±)-1-(1'-methyl-2',2'-dibromocyclopropyl) ethanol | Candida antarctica lipase B (CAL-B) | Acylation | Yields (1S,1'S)-alcohol and (1R,1'R)-butanoate | ~1000 researchgate.net |
The success of enzymatic resolution is not limited to cyclopropanols themselves but also extends to their analogs, such as cyclopropyl hemiacetals. Research has shown that enantiomerically pure cyclopropyl hemiacetals can be obtained through the lipase-catalyzed kinetic resolution of their acylated versions. Interestingly, different lipases can exhibit opposite enantiopreferences (enantiodivergence), providing access to either enantiomer of the desired product by selecting the appropriate enzyme.
Non-Enzymatic Kinetic Resolution
While enzymatic methods are well-established, non-enzymatic approaches for the kinetic resolution of cyclopropanols have been developed more recently. rsc.org These methods offer an alternative strategy that avoids the potential limitations of biocatalysts, such as substrate scope and sensitivity to reaction conditions.
A significant advancement in this area was reported by Yoshikai and co-workers, who developed the first non-enzymatic kinetic resolution of 1-substituted cyclopropanols. rsc.org Their method utilizes a catalytic system generated in situ from diethylzinc (B1219324) (Et₂Zn) and a chiral amino alcohol. This system promotes an enantioselective ring-opening reaction of the cyclopropanol. One enantiomer reacts preferentially with an α,β-unsaturated ketone, while the other remains largely unreacted. This process afforded the desired enantiomerically enriched cyclopropanol with good enantiomeric excess (ee). rsc.org
Table 2: Non-Enzymatic Kinetic Resolution of a Cyclopropanol via Ring-Opening
| Substrate | Catalytic System | Result (Recovered Substrate) | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (±)-1-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)cyclopropan-1-ol | Diethylzinc and (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | (S,S)-cyclopropanol | 32% rsc.org | 84% rsc.org |
Limitations and Future Directions
A fundamental limitation of the standard kinetic resolution approach is its theoretical maximum yield of 50% for a single enantiomer, as the other enantiomer is consumed or separated. rsc.org This inherent inefficiency has driven interest in the development of dynamic kinetic resolution (DKR) processes. In DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomeric product. The observation that cyclopropanols can undergo reversible ring-opening and closure suggests that developing DKR methods is feasible. rsc.orgscite.ai However, such methods for cyclopropanols are currently in the early stages of development and represent a highly appealing area for future research. rsc.org
Reactivity and Reaction Mechanisms Involving Cycloprop 1 En 1 Ol
Pericyclic and Pseudopericyclic Reactions of Cycloprop-1-en-1-ol
Pericyclic reactions are concerted processes that proceed through a single, cyclic transition state. rsc.orgwikipedia.orgmsu.edu Derivatives of this compound are known to undergo such transformations, which are often classified as either truly pericyclic or pseudopericyclic, depending on the involvement of heteroatom lone pairs. oaji.netsmu.edu
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bond migrates across a π-electron system. wikipedia.org While this compound itself is a specific structure, its derivatives, particularly cyclopropenylcarbinols, serve as excellent substrates for both researchgate.netresearchgate.net- and oaji.netresearchgate.net-sigmatropic rearrangements. researchgate.netnih.gov
These reactions provide a stereoselective route to functionalized alkylidenecyclopropanes. researchgate.netrsc.org For instance, treating cyclopropenylcarbinols with chlorodiphenylphosphine (B86185) generates an in-situ phosphinite intermediate, which rapidly undergoes a oaji.netresearchgate.net-sigmatropic rearrangement to yield (alkylidenecyclopropyl)diphenylphosphine oxides in high yields (85–94%). nih.gov Similarly, researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Claisen rearrangement, have been successfully applied to derivatives like cyclopropenylcarbinyl esters and trichloroacetimidates. researchgate.netnsf.gov These rearrangements are often highly efficient and stereoselective. rsc.org
Computational studies have been instrumental in understanding these transformations. For example, density functional theory (DFT) calculations on the gold(I)-catalyzed rearrangement of cyclopropenes show that product formation is dictated by the initial, substituent-influenced ring-opening step, which leads to a gold-stabilized carbocation intermediate. rsc.org
The distinction between pericyclic and pseudopericyclic reactions hinges on the participation of heteroatom lone pairs in the cyclic transition state. oaji.netsmu.edu In a pseudopericyclic reaction, a lone pair on an atom (like the oxygen in this compound) participates in the cyclic electronic reorganization, but there is a disconnection in the orbital overlap at this atom. oaji.netacs.org This involvement often leads to lower activation energies compared to analogous true pericyclic reactions. oaji.net
Theoretical studies on the sigmatropic rearrangement of cycloprop-2-en-1-ol (an isomer of this compound) have explored this concept in detail. oaji.netresearchgate.net By computationally "locking" the lone pair on the oxygen atom via hydrogen bonding, researchers can probe its influence. oaji.netresearchgate.net If the reaction is pseudopericyclic, the participation of the oxygen's lone pair is crucial, and its sequestration would significantly alter the reaction's energetics. oaji.net For example, in the fluorine-substituted derivative 1,2,3-trifluoro-cycloprop-2-en-1-ol, the withdrawal of π-electrons by the fluorine atoms encourages the migrating oxygen to donate more of its lone-pair electron density, increasing the pseudopericyclic character of the reaction. oaji.net
Aromaticity is a key concept for understanding the stability and feasibility of pericyclic reaction transition states. ic.ac.ukrsc.orgudel.edu According to aromatic transition state theory, a pericyclic reaction is favored if its cyclic transition state is aromatic. wikipedia.orgmsu.edu For reactions involving (4n+2) π-electrons, a planar Hückel topology is aromatic, while for 4n π-electron systems, a Möbius topology is aromatic. wikipedia.orgic.ac.uk
In the context of this compound rearrangements, the transition state can exhibit homoaromaticity. liv.ac.ukscribd.com Homoaromaticity is a special case where a formally interrupted cyclic conjugated system, typically by a single sp³-hybridized atom, maintains aromatic character through "through-space" orbital overlap. madoverchemistry.comic.ac.uk The homocyclopropenium cation is the simplest example of a homoaromatic system. scribd.com During the sigmatropic rearrangement of cyclopropenol derivatives, the transition state can pass from a non-aromatic ground state to a stabilized, homoaromatic transition state, which lowers the activation energy. scribd.com
Nucleus-Independent Chemical Shift (NICS) calculations are a common computational tool to assess the aromaticity of a system. oaji.net Studies on cycloprop-2-en-1-ol show that the sigmatropic rearrangement proceeds through a transition state with enhanced aromaticity, classifying it as a pericyclic reaction. oaji.netresearchgate.net Conversely, for some fluorinated derivatives, the transition state has reduced aromaticity, indicating a shift toward a pseudopericyclic pathway where the lone pair's involvement disrupts the continuous π-orbital overlap. oaji.net
Role of Lone Pair Electrons on Oxygen in Pericyclic Pathways
Ring-Opening Reactions of this compound and Related Cyclopropanols
The high ring strain of the cyclopropane (B1198618) ring is a powerful thermodynamic driving force for ring-opening reactions. rsc.orgarkat-usa.org These reactions can be initiated by electrophiles, single-electron oxidants, or radicals, leading to a variety of useful acyclic products. rsc.orgbeilstein-journals.org
The cleavage of the cyclopropane C-C bonds often occurs with high regioselectivity and stereoselectivity. The bond that breaks is typically one of the two adjacent to the hydroxyl-bearing carbon (the C1–C2 or C1–C3 bond). rsc.org
Heterolytic Cleavage: Electrophilic reagents and many transition metals (e.g., Pd, Ni, Cu, Zn) promote heterolytic cleavage, generating metal homoenolate intermediates. rsc.orgarkat-usa.org Palladium-catalyzed ring-opening cross-coupling reactions of cyclopropanols with various electrophiles (like aryl halides) have been shown to be stereo-retentive. rsc.org Similarly, organozinc reagents can induce regioselective ring-opening to produce α-methyl ketones. arkat-usa.orgresearchgate.net Densely substituted cyclopropanols can undergo palladium-catalyzed ring-opening followed by a "metal-walk" or isomerization, yielding 1,4- and 1,5-dicarbonyl compounds with high diastereospecificity, preserving the original stereochemistry. nih.gov
Stereoselectivity: The stereochemical outcome of these reactions is a subject of detailed study. Early work by DePuy on optically active cyclopropanols demonstrated that acid-catalyzed ring-opening with a proton (an S_E2 reaction) proceeds with retention of configuration. researchgate.net Modern catalytic systems, such as those using copper, can achieve highly stereoselective ring-opening cyclizations, for example, converting cyclopropanols into tetrahydrofurans. rsc.org
The table below summarizes examples of regioselective ring-opening reactions.
| Catalyst/Reagent | Electrophile/Partner | Product Type | Key Feature |
| Palladium(II) | Aryl/Vinyl Halides | β-Aryl/Vinyl Ketones | Stereo-retentive cross-coupling. rsc.org |
| Nickel(II) | Allylic Electrophiles | γ,δ-Unsaturated Ketones | Regioselective allylation. rsc.org |
| Copper(I) | Internal Alcohol | Tetrahydrofurans | Stereoselective cyclization. rsc.org |
| Organozinc (R₂Zn) | (Proton source) | α-Methyl Ketones | Regioselective alkylation/protonation. arkat-usa.orgresearchgate.net |
| Silver(I) | Sulfonyl Oxime Ethers | γ-Keto Oxime Ethers | Radical-mediated addition. rsc.org |
Single-electron oxidation of cyclopropanols provides an alternative pathway involving radical intermediates. rsc.org This process typically involves the homolytic cleavage of a C-C bond to generate a β-keto radical. rsc.orgnih.gov Oxidants like Mn(III), Fe(III), or photoredox catalysts are commonly used to initiate this process. rsc.orgnih.gov
The mechanism generally starts with the formation of an alkoxy radical from the cyclopropanol (B106826), which then undergoes rapid β-scission (ring-opening) due to the release of ring strain. beilstein-journals.orgnih.govnih.gov This generates a β-keto alkyl radical, which can be trapped by various radical acceptors. nih.govchemrxiv.org
The cyclopropylmethyl radical itself is a classic example used in mechanistic studies, often as a "radical clock." psu.edu It undergoes an extremely rapid, exothermic ring-opening to the but-3-enyl radical. psu.edu The regioselectivity of the ring-opening of substituted cyclopropylmethyl radicals is influenced by the stability of the resulting radical. For instance, the ring will cleave to form the more stabilized radical, such as a tertiary or benzylic radical. psu.edustackexchange.com However, stereoelectronic factors can also play a crucial role; the cis-2-methylcyclopropylmethyl radical preferentially cleaves to give a secondary radical, while the trans isomer yields a primary radical. psu.edursc.org This demonstrates that the conformation of the radical and orbital alignment are critical in determining the reaction pathway. psu.edu
These radical ring-opening reactions have been developed into powerful synthetic methods, including tandem cyclizations to form complex heterocyclic structures like phenanthridines and oxindoles. nih.gov
Cationic Rearrangements (e.g., Cyclopropyl-allyl rearrangement, Semipinacol rearrangement)
This compound and its derivatives are susceptible to cationic rearrangements due to the high ring strain of the cyclopropene (B1174273) moiety and the ability of the hydroxyl group to stabilize an adjacent positive charge. These rearrangements often lead to the formation of more stable structures, driven by the release of ring strain.
Cyclopropyl-allyl Rearrangement:
The cyclopropyl-allyl rearrangement, also known as the cyclopropylcarbinyl-allylcarbinyl rearrangement, is a classic transformation in carbocation chemistry. In the context of this compound, protonation of the hydroxyl group followed by the loss of water would generate a highly unstable cyclopropenyl cation. This cation can rearrange to a more stable allylic cation through the cleavage of one of the cyclopropane ring bonds. rsc.orgstackexchange.com The transformation of cyclopropyl (B3062369) methanols into homoallylic halides is a well-documented example of this type of rearrangement, often proceeding through a cyclopropylcarbinyl cation intermediate that rearranges to an allylcarbinyl cation. tubitak.gov.tr
The stereochemistry of the starting material can significantly influence the outcome of these rearrangements. For instance, labeling experiments have shown that cyclopropyl cations can rearrange to other cyclopropyl cations before the final ring-opening. tubitak.gov.tr The stability of the carbocation intermediates plays a crucial role in dictating the reaction pathway, with factors like steric effects and the potential for aryl or alkyl shifts influencing the final product distribution. tubitak.gov.tr
Semipinacol Rearrangement:
The semipinacol rearrangement is another important cationic rearrangement that can occur with appropriately substituted this compound systems. This rearrangement involves a 1,2-migration of an alkyl or hydrogen group to an adjacent electrophilic carbon center, ultimately leading to the formation of a carbonyl compound. wikipedia.orgsynarchive.com For this to occur in a cyclopropenol system, a carbocation needs to be generated adjacent to the hydroxyl-bearing carbon.
A relevant example involves the reaction of 1-bicyclobutylcyclopropanol intermediates, which undergo a 'strain-relocating' semipinacol rearrangement in the presence of acid to form spiro[3.3]heptan-1-ones. nih.gov This process is initiated by the protonation of the bicyclobutyl group, leading to a cyclopropylcarbinyl cation that then undergoes a wiley-vch.denumberanalytics.com-rearrangement. nih.gov While not starting directly from a cyclopropenol, this demonstrates the propensity of cyclopropylcarbinol systems to undergo such rearrangements. A versatile method for synthesizing multi-substituted cyclopropanes involves an electrophile addition followed by a semi-Pinacol rearrangement of cyclopropyl carbinols. rhhz.net
The table below summarizes key aspects of these cationic rearrangements.
| Rearrangement Type | Driving Force | Key Intermediate | Typical Product(s) |
| Cyclopropyl-allyl | Release of ring strain, formation of a stable allylic cation. | Cyclopropylcarbinyl cation. tubitak.gov.tr | Allylic alcohols, halides, or other derivatives. |
| Semipinacol | Release of ring strain, formation of a stable carbonyl group. | Carbocation adjacent to the hydroxyl-bearing carbon. wikipedia.org | Ketones or aldehydes (often cyclic). nih.gov |
Transition Metal-Catalyzed Ring-Opening Reactions
The high ring strain of cyclopropenes makes them excellent substrates for transition metal-catalyzed ring-opening reactions. These reactions offer a powerful tool for the synthesis of complex organic molecules by transforming the strained three-membered ring into various functionalized acyclic or larger cyclic systems.
Transition metals such as palladium, rhodium, gold, and copper can effectively catalyze the ring-opening of cyclopropene derivatives. researchgate.net The mechanism often involves the formation of a metal-carbene or a metallacyclobutane intermediate, which can then undergo further transformations.
Gold(I) catalysts, in particular, have been shown to be highly effective in promoting the ring-opening of cyclopropenes. rsc.org These reactions often proceed through the formation of a gold-stabilized carbocation or a gold carbene intermediate. rsc.org The nature of the substituents on the cyclopropene ring and the reaction conditions can influence the reaction pathway and the final products. For instance, gold(I)-catalyzed reactions of propargyl esters with vinyl derivatives can lead to highly substituted vinylcyclopropane (B126155) derivatives. ntnu.edu
Copper-catalyzed ring-opening reactions of cyclopropanols have also been developed, providing access to δ,ε-unsaturated ketones. rsc.org These reactions can proceed under relatively mild conditions and tolerate a variety of functional groups.
The table below provides examples of transition metal-catalyzed ring-opening reactions of cyclopropene systems.
| Catalyst | Substrate Type | Intermediate | Product Type |
| Gold(I) | Propargyl esters | Gold carbenoid ntnu.edu | Vinylcyclopropanes ntnu.edu |
| Copper(I) | Cyclopropanols | Metal homoenolate rsc.org | δ,ε-Unsaturated ketones rsc.org |
| Palladium(0) | Cyclopropanated heterobicycloalkenes | Not specified | Dihydronaphthalenols, γ-lactams uoguelph.ca |
| Rhodium(I) | Keto-VDCPs and terminal alkynes | π-allyl Rh(III) complex researchgate.net | Not specified |
Cycloaddition Reactions of this compound Systems
The strained double bond of this compound and its derivatives makes them reactive partners in various cycloaddition reactions. These reactions provide efficient pathways to construct more complex cyclic and polycyclic frameworks.
Diels-Alder Reactions with Cyclopropene Derivatives
Cyclopropenes are known to be highly reactive dienophiles in Diels-Alder reactions due to their significant ring strain. nih.gov They can react with a wide range of dienes, including both electron-rich and electron-deficient systems. nih.gov The stereoselectivity of these reactions is often high, with a strong preference for the endo product. nih.gov This selectivity has been attributed to favorable C-H/π interactions in the transition state. nih.gov
Chiral cyclopropenyl ketones have been developed as effective tools for controlling the stereochemistry in Diels-Alder cycloadditions. nih.gov The cyclopropene moiety can act as a dominant stereodirecting group, overriding the influence of other functional groups like the carbonyl. nih.gov The resulting cycloadducts, which contain a three-membered ring, can be further transformed through reductive cleavage of the cyclopropane ring, providing access to products with quaternary stereocenters. nih.gov
The intramolecular Diels-Alder (IMDA) reaction of systems containing a cyclopropene tethered to a diene has also been explored. For instance, using cyclopropene as a dienophile with tethered vinylarenes allows for the construction of benzonorcarane scaffolds with good yields and excellent stereoselectivity. researchgate.netnih.govacs.org
[2+1] Cycloaddition of Carbenes to Alkenes for Cyclopropene Synthesis
While this section title refers to the synthesis of cyclopropenes from alkenes, the reverse reaction, the [2+1] cycloaddition of carbenes to alkynes, is a primary method for synthesizing cyclopropene derivatives. wiley-vch.denumberanalytics.com This reaction involves the addition of a carbene or a metal carbene to the triple bond of an alkyne. wiley-vch.denumberanalytics.com
A variety of catalysts, particularly those based on rhodium and silver, have been employed to facilitate this transformation. organic-chemistry.org Rhodium(II) complexes are effective for the enantioselective [2+1] cycloaddition of diazoacetates to terminal alkynes. organic-chemistry.org Silver triflate can catalyze the cyclopropenation of internal alkynes with donor-acceptor substituted diazo compounds. organic-chemistry.org The choice of catalyst and chiral ligands allows for the synthesis of enantioenriched cyclopropenes. wiley-vch.de
Intermolecular Cyclopropanation via Gold(I)-Catalyzed Carbenoid Intermediates
Gold(I) catalysts are highly effective in generating carbenoid intermediates from various precursors, which can then participate in intermolecular cyclopropanation reactions. rsc.orgrsc.org While diazo compounds are common carbene precursors, gold catalysis allows for the use of safer alternatives like enynes, propargyl esters, and cyclopropenes themselves. rsc.org
The gold-catalyzed reaction of 1,6-enynes can proceed through a cyclopropyl gold(I) carbene-like intermediate, which can then react with an external alkene to form a new cyclopropane ring. rsc.org This process is mechanistically related to the Simmons-Smith reaction. rsc.org Gold(I)-catalyzed cyclopropanation reactions are generally characterized by their mild conditions, high efficiency, and good selectivity. rsc.orgrsc.org
A unique gold-catalyzed cascade reaction has been developed involving the cyclization of an alkyne-containing diazo compound to form a β-aryl gold-carbene intermediate. nih.gov This intermediate can then undergo a [4+2]-cycloaddition with an alkene, where the carbene acts as a four-carbon synthon, leading to the formation of polycyclic frameworks. nih.gov
This compound as a Reactive Intermediate in Organic Transformations
Due to their high reactivity and propensity for ring-opening, this compound and its derivatives often serve as transient, reactive intermediates in organic transformations. They are typically generated in situ and immediately participate in subsequent reactions.
For example, cyclopropene intermediates can be generated from vinyldiazo compounds under visible light irradiation. rsc.org These unstable cyclopropenes can then engage in various reactions, including cycloadditions and Michael additions. rsc.org The ability to generate these reactive species under mild, photochemical conditions avoids the need for harsh reagents and allows for clean transformations. rsc.org
In the context of rearrangement reactions, cyclopropanol derivatives can act as precursors to other reactive species. For example, the ring-opening of cyclopropanols can generate metal homoenolates or β-keto radicals, which are versatile intermediates for further transformations. rsc.org
The table below highlights some transformations where cyclopropenol systems act as reactive intermediates.
| Precursor | Method of Generation | Reactive Intermediate | Subsequent Transformation |
| Vinyldiazo compounds | Visible light irradiation rsc.org | Cyclopropene-1-carboxylate rsc.org | [2+n] cycloaddition, Alder-ene reaction, Michael addition rsc.org |
| Cyclopropanols | Electrophilic reagents, single electron oxidants rsc.org | Metal homoenolates, β-keto radicals rsc.org | Various C-C bond forming reactions |
| Acylsilanes and electrophilic dienes | Photogeneration of nucleophilic carbenes researchgate.net | Donor-acceptor cyclopropane researchgate.net | Vinyl cyclopropane rearrangement to cyclopentenes researchgate.net |
Formation and Reactivity of Cyclopropyl Gold Carbene-like Intermediates
Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating the strained C-C and C=C bonds of cyclopropene derivatives. core.ac.uk The interaction of a gold(I) catalyst with a cyclopropene, such as a cyclopropenyl ester or a derivative of this compound, initiates a ring-opening process. This process generates a highly reactive species that can be described as a resonance hybrid of a vinyl gold carbene and a gold-stabilized allylic carbocation. nih.gov These intermediates are not typically isolated but are trapped in situ by various nucleophiles or undergo further rearrangements. nih.govnih.gov
The formation of these cyclopropyl gold carbene-like intermediates often proceeds through the coordination of the gold(I) catalyst to the alkyne or alkene functionality of a precursor molecule. nih.govrsc.org For instance, in the case of 1,n-enynes, the gold catalyst activates the alkyne, leading to an intramolecular cyclization that forms a bicyclic cyclopropyl gold(I) carbene-like intermediate. nih.govrsc.org The structure of these intermediates can be influenced by substituents, with computational studies suggesting a delicate balance between a closed cyclopropyl gold carbene structure and an open vinyl-stabilized carbocation. nih.govresearchgate.net
The subsequent reactivity of these gold carbene intermediates is diverse and can be controlled by the substrate structure and reaction conditions. nih.gov They can react with nucleophiles at either the carbene carbon or the cyclopropane ring. rsc.org For example, intramolecular trapping by a tethered nucleophile can lead to the formation of various heterocyclic and polycyclic compounds. nih.govacs.org Intermolecular reactions are also common, where the gold carbene can be trapped by external alkenes to form new cyclopropane rings. nih.govrsc.org
A notable application of this chemistry is the gold-catalyzed reaction of 1-(1-alkynyl)cyclopropyl ketones with nucleophiles, which provides a modular entry to highly substituted furans. organic-chemistry.org In this cascade reaction, the gold(I) catalyst activates the alkyne, leading to an intermediate that undergoes nucleophilic attack and subsequent rearrangement to form the furan (B31954) ring. organic-chemistry.orgacs.org
| Precursor Type | Intermediate | Subsequent Reaction | Product Type | Reference |
|---|---|---|---|---|
| Cyclopropenyl Esters | Vinyl gold carbene/gold-stabilized allylic carbocation | Intramolecular trapping by carbonyl group | Furanones | beilstein-journals.org |
| 1,n-Enynes | Bicyclic cyclopropyl gold(I) carbene | Nucleophilic attack, skeletal rearrangements | Polycyclic compounds | nih.govrsc.org |
| 1-(1-Alkynyl)cyclopropyl Ketones | Gold-activated alkyne intermediate | Nucleophilic attack and rearrangement | Substituted furans | organic-chemistry.orgacs.org |
| Dienynes | Cyclopropyl gold carbene | Intramolecular double cyclopropanation | Tetracyclic adducts | rsc.org |
Carbenoid Species Derived from this compound Precursors
Carbenoids, which are metal-associated carbenes, are key reactive intermediates that can be generated from derivatives of this compound. These species are typically formed through the reaction of cyclopropene derivatives with transition metal catalysts. While gold is prominent, other metals like rhodium can also be used to generate carbenoid intermediates from cyclopropenes, leading to cycloisomerization reactions. acs.org
The formation of a carbenoid from a cyclopropene precursor involves the cleavage of a C-C bond within the strained three-membered ring. This process is facilitated by the metal catalyst, which stabilizes the resulting carbene-like species. acs.org For example, rhodium-catalyzed reactions of cyclopropenes can lead to vinyl metal-carbene species. acs.org
These carbenoid intermediates are highly electrophilic and can undergo a variety of transformations. A common reaction pathway is cyclopropanation, where the carbenoid reacts with an alkene to form a new cyclopropane ring. This can occur either intramolecularly or intermolecularly. rsc.org Other potential reactions include C-H insertion and cycloaddition reactions. ethz.ch
The specific reactivity of the carbenoid is influenced by the nature of the metal catalyst and the substituents on the cyclopropene precursor. For instance, in the context of gold catalysis, the intermediates are often described as "cyclopropyl gold carbenes," highlighting the close association between the carbene and the gold catalyst. nih.govrsc.org These species can exhibit dual reactivity, with reactions occurring at either the carbene center or the cyclopropane ring. rsc.org
| Precursor | Catalyst | Carbenoid Intermediate | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| Cyclopropene | Rhodium | Vinyl metal-carbene | Cycloisomerization | Bifuran | acs.org |
| 1,6-Enyne | Gold(I) | Cyclopropyl gold(I) carbene | Intermolecular cyclopropanation with alkene | Bicyclic product | nih.govrsc.org |
| Dienyne | Gold(I) | Cyclopropyl gold(I) carbene | Intramolecular double cyclopropanation | Tetracyclic adduct | rsc.org |
Cyclopropylcarbinyl Cations and their Rearrangements
Cyclopropylcarbinyl cations are another class of highly reactive intermediates that can be generated from this compound and its derivatives, typically under acidic conditions or via solvolysis of a suitable leaving group. d-nb.infobeilstein-journals.org These cations are non-classical, meaning that the positive charge is delocalized over several carbon atoms, leading to a particularly stable carbocation. stackexchange.comresearchgate.net The structure is often described as a hybrid of the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. stackexchange.comchemrxiv.org
The generation of cyclopropylcarbinyl cations from precursors like cyclopropylcarbinols often involves dehydration with a Brønsted or Lewis acid. nih.govfrontiersin.orgnih.gov For example, treatment of a prochiral cyclopropylcarbinol with a chiral acid can lead to the formation of a cyclopropylcarbinyl cation as part of an ion pair with the chiral conjugate base. nih.gov
Once formed, cyclopropylcarbinyl cations are prone to undergo rapid rearrangements to relieve ring strain. d-nb.infochemrxiv.org The most common rearrangement is the cyclopropylcarbinyl-homoallyl rearrangement, which leads to the formation of an open-chain homoallylic cation. stackexchange.comnih.gov This rearrangement is often stereospecific. chemrxiv.org Another possible rearrangement pathway involves the expansion of the three-membered ring to a four-membered ring, forming a cyclobutyl cation. d-nb.infobeilstein-journals.org
The specific outcome of the reaction depends on the substitution pattern of the cyclopropylcarbinyl cation and the reaction conditions. d-nb.infochemrxiv.org For instance, the presence of a γ-trimethylsilyl group can stabilize the rearranged cyclobutyl cation through a long-range interaction. d-nb.infobeilstein-journals.org The nature of the nucleophile present in the reaction mixture also plays a crucial role in determining the final product, as it can trap the cation at different stages of the rearrangement process. stackexchange.comnih.gov Recent studies have focused on controlling the enantioselectivity of these rearrangements using chiral catalysts, mimicking enzymatic processes. nih.govnih.govresearchgate.net
| Precursor | Method of Generation | Cationic Intermediate | Rearrangement Pathway | Product Type | Reference |
|---|---|---|---|---|---|
| cis-1-Hydroxymethyl-2-trimethylsilylcyclopropane mesylate | Solvolysis | Cyclopropylcarbinyl cation | Rearrangement to γ-silyl-stabilized cyclobutyl cation | Substituted cyclobutyl acetate (B1210297) | d-nb.infobeilstein-journals.org |
| Prochiral cyclopropylcarbinol | Dehydration with chiral acid | Cyclopropylcarbinyl cation | Ring-opening rearrangement (trapped by nucleophile) | Chiral homoallylic sulfide | nih.gov |
| (Chloromethyl)cyclopropane | Hydrolysis (SN1) | Cyclopropylcarbinyl cation | Rearrangement to homoallyl and cyclobutyl cations | Cyclopropylcarbinol, cyclobutanol (B46151), but-3-en-1-ol | stackexchange.com |
Spectroscopic Characterization and Elucidation of Cycloprop 1 En 1 Ol and Transient Species
In situ Spectroscopic Techniques for Transient Cycloprop-1-en-1-ol Detection
The fleeting nature of this compound necessitates advanced spectroscopic methods that can either "freeze" the molecule in time or capture its signature within an extremely short timeframe.
One of the primary strategies for studying transient species is to generate and trap them at extremely low temperatures, thereby inhibiting decomposition pathways and extending their lifetime for spectroscopic analysis.
Matrix Isolation: This technique involves generating the transient species in the gas phase and then co-depositing it with a large excess of an inert gas (like argon or nitrogen) onto a cryogenic surface (typically cooled to around 11 K). researchgate.net The reactive molecule is trapped within an inert solid matrix, isolating it from other reactive molecules and preventing polymerization or rearrangement. High-vacuum flash pyrolysis of a suitable precursor, such as a cyclopropylglyoxylic acid, can be used to generate related hydroxycarbenes which can then be studied. researchgate.net While this compound itself has not been reported as synthesized, this method could theoretically be applied to characterize it. wikipedia.org
Helium Nanodroplet Isolation (HENDI): A more advanced technique involves the use of superfluid helium droplets as "nanocryostats". osti.gov These droplets, at a temperature of about 0.4 K, provide an exceptionally cold and gentle environment for isolating reactive molecules. osti.gov A precursor molecule can be picked up by the droplets, and then a subsequent reaction (e.g., photolysis) can be initiated to form the transient species inside the droplet. This method allows for the characterization of high-energy, metastable configurations that would be inaccessible otherwise. osti.gov
Low-Temperature NMR: For intermediates with sufficient stability at low temperatures, Nuclear Magnetic Resonance (NMR) spectroscopy can be performed in solution at temperatures below -100°C. nih.govacs.org This slows down decomposition reactions, allowing for the detection of transient species. nih.govacs.org For example, researchers have successfully detected transient carbamic acid intermediates in photosensitized oxidation reactions by conducting ¹³C NMR spectroscopy at temperatures between -100 and -43 °C. nih.govacs.org
Instead of slowing down the chemistry, time-resolved spectroscopy uses ultrafast laser pulses to capture the spectroscopic signature of a transient species during its brief existence. nd.eduwikipedia.org
Femtosecond Transient Absorption (fs-TA) Spectroscopy: This is a powerful pump-probe technique for studying events on a femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nd.eduresearchgate.net The process involves:
Pump Pulse: An initial, intense laser pulse excites the precursor molecule, initiating the chemical reaction that generates the transient species (e.g., this compound). nd.edu
Probe Pulse: A second, weaker laser pulse, delayed by a precisely controlled time, is passed through the sample. wikipedia.org
Detection: The absorption of the probe pulse is measured at different wavelengths and at various delay times after the pump pulse. This creates a "snapshot" of the species present at that instant. wikipedia.org
By varying the delay time, the formation and decay of the transient species can be tracked in real time, providing kinetic information and its characteristic absorption spectrum. researchgate.net This technique has been successfully used to observe intermediate charge-separated states and other short-lived species in various chemical and biological systems. aip.orgrsc.org
Low-Temperature Spectroscopy for Trapped Intermediates
Spectroscopic Signatures of this compound and its Reactive Forms
While direct experimental spectra for this compound are not available due to its instability wikipedia.org, its expected spectroscopic signatures can be inferred from data on related, more stable cyclopropane (B1198618), cyclopropene (B1174273), and cyclopropanol (B106826) derivatives, as well as from computational chemistry. beilstein-journals.orggoogle.comreading.ac.uk
IR spectroscopy probes the vibrational frequencies of chemical bonds. For this compound, the key absorptions would be associated with the O-H, C=C, and C-H bonds. The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations involving the strained cyclopropene ring. libretexts.org
The expected IR absorption regions for this compound are summarized in the table below, based on characteristic frequencies for alcohols, alkenes, and cyclopropyl (B3062369) compounds. libretexts.orgnist.gov
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Notes |
| Alcohol | O–H stretch | 3650–3300 | Broad peak, characteristic of hydrogen-bonded alcohols. |
| Alkene | =C–H stretch | 3100–3000 | Appears at higher frequency than alkane C-H stretches. |
| Alkene | C=C stretch | 1680–1640 | The position can be influenced by ring strain and substitution. |
| Cyclopropane Ring | C–H stretch | ~3000 | Similar to alkene C-H stretches. |
| Alcohol | C–O stretch | 1260–1000 | Found in the fingerprint region. |
This table presents expected values based on typical functional group absorptions. libretexts.org
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. For this compound, the highly strained and electronically unique nature of the cyclopropene ring would result in distinctive chemical shifts.
Given its transient nature, obtaining NMR data would likely require low-temperature techniques. nih.gov The expected signals would include:
A signal for the hydroxyl (–OH) proton, with a chemical shift that is highly dependent on solvent and concentration.
Signals for the vinylic protons on the C=C double bond.
A signal for the aliphatic proton on the C3 carbon of the ring.
The ¹³C NMR would show distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbon at the apex of the ring. The table below shows typical NMR data for a related stable cyclopropanol derivative to illustrate the expected chemical shift regions. google.com
Table of Representative NMR Data for a Cyclopropanol Derivative (syn-1-(2-methyl-cyclopropyl)-pentan-1-ol) google.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H | 3.1 | m (CH-OH) |
| ¹H | 1.7 | br (OH) |
| ¹H | 1.25 | d (CH₃ on ring) |
| ¹H | 0.3 - 0.65 | m (Cyclopropyl CH, CH₂) |
| ¹³C | 72.5 | d (CH-OH) |
| ¹³C | 27.0 | d (CH on ring) |
| ¹³C | 22.55 | q (CH₃ on ring) |
| ¹³C | 16.4 | d (CH on ring) |
| ¹³C | 10.3 | t (CH₂ on ring) |
Data extracted from a patent describing the synthesis and characterization of various cyclopropanol derivatives. google.com
Mass spectrometry (MS) measures the mass-to-charge ratio of ions and is a crucial tool for determining the molecular weight of a compound. For a transient species, MS can provide evidence of its formation by detecting its molecular ion (M⁺). The exact mass of this compound is 56.0262 g/mol . nih.gov
In an MS experiment, this compound would be expected to produce a molecular ion peak at m/z = 56. Fragmentation patterns would likely involve the loss of stable neutral molecules, such as water (H₂O, loss of 18 Da) or carbon monoxide (CO, loss of 28 Da), which is a common fragmentation pathway for cyclic ketones and related structures. The high ring strain could also lead to characteristic ring-opening fragmentations.
Table of Representative MS Data for a Cyclopropanol Derivative (1-(2-ethyl-cyclopropyl)-pentan-1-ol) google.com
| m/z | Relative Intensity (%) | Proposed Fragment |
| 110 | 4 | [M - H₂O]⁺ |
| 95 | 18 | [M - H₂O - CH₃]⁺ |
| 81 | 25 | [M - H₂O - C₂H₅]⁺ |
| 58 | 100 | Base Peak |
| 55 | 92 |
Data extracted from a patent for a related cyclopropanol, illustrating typical fragmentation by loss of water. google.com
Photoelectron Spectroscopy of this compound Related Species
While the direct He(I) photoelectron spectrum of the transient species this compound is not readily found in the surveyed literature, extensive research has been conducted on the photoelectron spectra of its stable isomers and other closely related transient species. This body of work provides significant insight into the electronic structure and bonding within the C3H4O framework and related three-membered ring systems. The analysis of these spectra, often supported by computational studies, allows for the assignment of ionization energies to specific molecular orbitals, revealing the intricate electronic interactions within these strained molecules.
The primary species of interest in this context are isomers of this compound, such as cyclopropanone (B1606653) and propenal, as well as the closely related cyclopropenone and the carbene cyclopropenylidene. The study of these compounds through photoelectron spectroscopy helps to characterize the electronic effects of the three-membered ring, the double bond, and the oxygen atom in various chemical environments.
Cyclopropanone and Propenal
Investigations into the formation of C3H4O isomers have utilized photoionization to selectively detect different structures. For instance, the ionization energy of cyclopropanone has been reported as 9.10 eV, while that of its more stable isomer, propenal (acrolein), is 10.10 eV. uhmreactiondynamics.org This difference in ionization energies allows for the selective photoionization of cyclopropanone at photon energies above its threshold but below that of propenal. uhmreactiondynamics.org
Cyclopropanol
The photoelectron spectrum of cyclopropanol, another isomer of this compound, has been determined, and its initial bands have been assigned to their respective ionization processes. researchgate.net A study involving photoelectron-photoion coincidence spectroscopy on cyclopropanol and allyl alcohol revealed that their radical cations exhibit nearly identical breakdown diagrams, suggesting that extensive isomerization to a common precursor structure occurs before dissociation. researchgate.net The photoelectron spectrum of cyclopropanol shows several bands in the 9 to 19 eV range. researchgate.net
Cyclopropenone
Significant research has been dedicated to the photoelectron spectrum of cyclopropenone, a ketone closely related to this compound. uhmreactiondynamics.orgresearchgate.net These studies, complemented by Gaussian orbital calculations, indicate a substantial interaction between the π and lone pair orbitals of the carbonyl group and the π and σ orbitals of the olefinic part of the molecule. uhmreactiondynamics.orgresearchgate.net The first ionization potential, measured at 9.57 eV, is attributed to the removal of an electron from the oxygen lone pair. uhmreactiondynamics.orgresearchgate.net The second ionization potential, at 11.19 eV, corresponds to the ionization of an electron from the π bond of the olefin. uhmreactiondynamics.orgresearchgate.net A more vertical ionization is observed at 16.11 eV, which is assigned to the second lone pair orbital on the oxygen atom. uhmreactiondynamics.orgresearchgate.net
| Ionization Potential (eV) | Molecular Orbital Assignment | Reference |
| 9.57 | Oxygen lone pair (n_O) | uhmreactiondynamics.orgresearchgate.net |
| 11.19 | Olefin π bond (π_C=C) | uhmreactiondynamics.orgresearchgate.net |
| 16.11 | Second oxygen lone pair (n_O) | uhmreactiondynamics.orgresearchgate.net |
Table 1. Ionization Potentials and Molecular Orbital Assignments for Cyclopropenone.
Cyclopropenylidene
The transient carbene species, cyclopropenylidene (c-C3H2), and its derivatives have also been subjects of photoelectron spectroscopy studies. Research using threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy has determined the adiabatic ionization energy of cyclopropenylidene to be 9.17 eV. srce.hr This ionization corresponds to the removal of an electron from an sp2-like hybrid orbital centered on the carbene carbon atom. srce.hr The spectrum exhibits vibrational activity in the C=C and C-C stretching modes, as well as the C-H bending mode, indicating a change in geometry upon ionization. srce.hr
| Species | Adiabatic Ionization Energy (eV) | Reference |
| Cyclopropenylidene (c-C3H2) | 9.17 | srce.hr |
| Chlorocyclopropenylidene (c-C3HCl) | 9.17 | srce.hr |
| Deuterated cyclopropenylidene (c-C3D2) | 9.17 | srce.hr |
| Deuterated chlorocyclopropenylidene (c-C3DCl) | 9.17 | srce.hr |
Table 2. Adiabatic Ionization Energies for Cyclopropenylidene and its Derivatives.
Applications of Cycloprop 1 En 1 Ol Derived Methodologies in Complex Molecule Synthesis
Cyclopropane-Containing Building Blocks and their Synthetic Utility
Cyclopropane (B1198618) derivatives are versatile C3 synthons in organic synthesis. rsc.orgrsc.org Their high ring strain (approximately 28 kcal mol⁻¹) facilitates a variety of ring-opening reactions under mild conditions, providing access to diverse molecular architectures. rsc.org The presence of an electron-donating oxy-substituent in cyclopropanols further enhances their reactivity towards electrophiles and single-electron oxidants. rsc.org
The synthetic utility of cyclopropane-containing building blocks is extensive. They are found in numerous natural products and biologically active compounds, making their synthesis a significant focus of research. chemrxiv.orgfigshare.commarquette.edu For instance, fused-cyclopropane γ-lactones are key components in many biologically active molecules and can be synthesized through methods like light-driven intramolecular cyclopropanation. figshare.com Nitro-substituted cyclopropanes serve as another important class of building blocks, with the nitro group's versatility allowing for its conversion into various other functional groups and heterocyclic systems. nih.gov
Several methods exist for the synthesis of these crucial building blocks, including:
Simmons-Smith Cyclopropanation: A classic method for converting alkenes to cyclopropanes. rsc.orgmdpi.com
Transition Metal-Catalyzed Diazo-Derived Carbenoid Addition: A powerful technique for creating functionalized cyclopropanes. rsc.org
Michael-Initiated Ring-Closure (MIRC): A domino reaction sequence for cyclopropane formation. rsc.org
These methodologies underscore the importance of cyclopropane derivatives as foundational elements in the construction of complex organic compounds.
Strategic Use of Cyclopropanol (B106826) Intermediates for Carbon Framework Construction
Cyclopropanols and their derivatives are particularly valuable intermediates for the strategic construction of carbon frameworks. rsc.orgresearchgate.net Their utility stems from their ability to undergo a variety of ring-opening and rearrangement reactions, leading to the formation of new carbon-carbon bonds and diverse carbocyclic and heterocyclic systems.
Key transformations involving cyclopropanol intermediates include:
Ring-Opening Reactions: Treatment of cyclopropanols with electrophilic reagents or single-electron oxidants can induce either heterolytic or homolytic cleavage of the C-C bonds adjacent to the oxygen atom. This leads to the formation of metal homoenolates or β-keto radicals, respectively, which can then participate in further reactions. rsc.org
Ring Expansion: Semipinacol rearrangement of cyclopropanols can lead to the formation of cyclobutanones, providing a route to four-membered ring systems. rsc.org
[2+2+1] Cycloaddition: Rhodium-catalyzed [2+2+1] cycloaddition of 1,6-diynes with cyclopropylideneacetamides can produce substituted fulvenes. researchgate.net
Radical Cascade Reactions: SmI2-initiated radical cascades of aldehydes derived from cyclopropane precursors can generate complex polycyclic intermediates. rsc.org
A notable example of strategic C-C bond cleavage involves the use of a carvone-derived cyclobutanol (B46151) to access a common intermediate for the synthesis of phomactins, a class of terpenoid natural products. nih.gov This approach highlights the power of skeletal remodeling of readily available carbocyclic scaffolds. nih.gov
Asymmetric Approaches Leveraging Cycloprop-1-en-1-ol Reactivity for Chiral Compound Synthesis
The development of asymmetric methodologies utilizing the reactivity of cyclopropanols and related species has opened new avenues for the synthesis of chiral compounds. rsc.org These approaches can be broadly categorized into substrate-controlled and catalyst-controlled transformations.
In substrate-controlled transformations , enantiomerically enriched cyclopropanol intermediates are used, and their inherent chirality directs the stereochemical outcome of subsequent reactions. rsc.org The preparation of such enantiopure cyclopropanols can be achieved through methods like Baeyer-Villiger oxidation of cyclopropyl (B3062369) ketones, which preserves the stereochemistry of the starting material. rsc.org
Catalyst-controlled asymmetric transformations represent a more modern approach, where a chiral catalyst induces enantioselectivity in reactions involving racemic or achiral cyclopropanol precursors. rsc.org This strategy has gained significant traction in recent years, with notable examples including:
Enantioselective Ring-Opening Cross-Coupling: Wang and Li reported a photoredox and nickel-catalyzed reaction of cyclopropanols with bromoarenes to generate β-arylated ketones with high enantioselectivity. rsc.org
Enantioselective Conjugate Addition: Yoshikai and co-workers demonstrated the enantioselective conjugate addition of zinc homoenolates, generated from cyclopropanols, to α,β-unsaturated ketones. rsc.org
Asymmetric Alkenylation: The use of highly acidic chiral N-triflyl phosphoramide (B1221513) catalysts enables the enantioselective alkenylation of propargyl alcohols with trialkenylboroxines. researchgate.net
These methods provide efficient one-pot procedures for the synthesis of complex chiral molecules, such as halocyclopropyl alcohols, with multiple stereogenic centers. nih.gov
Bio-inspired Synthesis through Cyclopropyl-Derived Reactive Species
Nature utilizes the unique properties of the cyclopropane ring in the biosynthesis of various natural products. Inspired by these biological processes, chemists have developed synthetic strategies that mimic these transformations.
A key bio-inspired process is the cyclopropylcarbinyl-homoallyl rearrangement . In biological systems, the interconversion of (homo)allylic and cyclopropylcarbinyl cations is a crucial step in the biosynthesis of terpenes. Synthetic chemists have harnessed this rearrangement for the construction of complex molecular skeletons. marquette.edu The selective rearrangement is often guided by substituents that stabilize the resulting cyclopropylcarbinyl cation. marquette.edu
Another area of bio-inspired synthesis involves the use of thiyl radicals , which are known to be important reactive species in biological contexts. nih.gov The addition of thiyl radicals to vinylcyclopropanes can initiate a strain-promoted ring-opening, leading to the formation of stabilized radical intermediates that can undergo further cyclization. nih.gov This approach has been utilized in the development of peptide-based catalysts for enantioselective radical transformations. nih.gov
Furthermore, the intramolecular Diels-Alder reaction of vinyl-substituted cyclohexadienes provides a powerful tool for constructing complex polycyclic systems containing the tricyclo[3.2.1.0²,⁷]octene core, a structural motif found in some natural products. rsc.org These bio-inspired strategies, which leverage the reactivity of cyclopropyl-derived species, offer elegant and efficient pathways to complex natural product synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
